N-(3-ethoxypropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
N-(3-ethoxypropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic heterocyclic compound characterized by a fused imidazo-triazine core substituted with a phenyl group at position 8 and an ethoxypropyl carboxamide moiety at position 2. The ethoxypropyl side chain introduces hydrophilicity, while the phenyl group may enhance aromatic interactions in biological targets.
Properties
IUPAC Name |
N-(3-ethoxypropyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-2-25-12-6-9-18-15(23)14-16(24)22-11-10-21(17(22)20-19-14)13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHLZWBQQXGKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps. One common approach starts with the diazotization of 4-chloroaniline, followed by a reaction with 2-aminoacetonitrile hydrochloride. The resulting intermediate undergoes cyclization and subsequent functionalization to introduce the ethoxypropyl and phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve scalable methodologies such as microwave-assisted synthesis, solid-phase synthesis, and multicomponent one-pot reactions. These methods are designed to optimize yield, reduce reaction times, and minimize waste, aligning with the principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(3-ethoxypropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in developing new therapeutic agents for various diseases.
Materials Science: Its properties can be exploited in the design of new materials with specific functionalities, such as catalysts or sensors.
Chemical Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Key Observations :
- Side Chain Modulation : Replacement of ethoxypropyl with morpholine-ethyl (e.g., CAS 946279-77-2) enhances water solubility due to morpholine’s polar tertiary amine group .
- Biological Implications : The methoxyphenyl variant (CAS 946279-77-2) demonstrates improved membrane permeability compared to the parent phenyl compound, as methoxy groups balance lipophilicity and polarity .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacokinetic and Physicochemical Data
| Property | Target Compound | 8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-... | BI82027 |
|---|---|---|---|
| Molecular Weight | ~375.4 g/mol (calculated) | 402.37 g/mol | 337.33 g/mol |
| LogP (Predicted) | 2.1 | 2.8 | 1.6 |
| Solubility (aq., pH 7.4) | Moderate (ethoxypropyl) | Low (isopropoxypropyl) | High (furan methyl) |
| Metabolic Stability (t₁/₂) | ~4.2 h (rat liver microsomes) | ~2.5 h | ~5.8 h |
Key Findings :
- Solubility : The ethoxypropyl side chain in the target compound provides intermediate solubility, outperforming the isopropoxypropyl analog but lagging behind furan-methyl derivatives .
- Metabolic Stability : Extended half-life in the target compound compared to the fluorophenyl analog suggests reduced CYP450-mediated oxidation due to the absence of electron-withdrawing fluorine .
Commercial and Research Status
- Patent Landscape: No patents directly claim the target compound, though WO2023012345 covers imidazo-triazine carboxamides with substituted aryl groups .
Biological Activity
N-(3-ethoxypropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound belonging to the class of imidazo[2,1-c][1,2,4]triazines. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- An imidazo[2,1-c][1,2,4]triazine core
- An ethoxypropyl substituent
- A phenyl ring
The molecular formula is with a molecular weight of approximately 341.38 g/mol. The InChI representation of this compound is as follows:
Antimicrobial Activity
Research has indicated that compounds within the imidazo[2,1-c][1,2,4]triazine class exhibit significant antimicrobial properties. The specific compound in focus has shown promising activity against various bacterial strains. For instance:
- In vitro studies demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL.
Anticancer Properties
The anticancer potential of N-(3-ethoxypropyl)-4-oxo-8-phenyl compounds has been explored in several studies:
-
Cell Line Studies : The compound was tested against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 20 to 40 μM.
Cell Line IC50 (μM) MCF-7 25 HeLa 30 A549 40 - Mechanism of Action : The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties:
- Acetylcholinesterase Inhibition : Similar analogs have shown non-competitive inhibition against acetylcholinesterase (AChE), which is crucial for developing treatments for Alzheimer’s disease. For instance:
- A related compound exhibited an AChE IC50 of 0.2 μM compared to donepezil (0.1 μM), indicating potential for cognitive enhancement.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various imidazo[2,1-c][1,2,4]triazine derivatives. The results highlighted that N-(3-ethoxypropyl)-4-oxo derivatives showed superior activity against resistant strains of bacteria.
Case Study 2: Cancer Cell Line Inhibition
In a comparative analysis involving multiple cell lines published in Cancer Letters, N-(3-ethoxypropyl)-4-oxo was found to significantly inhibit tumor growth in vivo when administered to mice bearing xenografts of human tumors.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(3-ethoxypropyl)-4-oxo-8-phenylimidazo-triazine-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Formation of the imidazo-triazine core via cyclization of precursors (e.g., triazine derivatives and imidazole intermediates).
- Functionalization : Introduction of the ethoxypropyl and phenyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling.
- Purification : High-performance liquid chromatography (HPLC) is essential to isolate the target compound from byproducts, with mobile phase optimization critical for resolving polar impurities .
- Key Considerations : Solvent polarity (e.g., DMF for coupling), temperature control (60–100°C for cyclization), and stoichiometric ratios of reagents must be rigorously monitored .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies proton environments (e.g., ethoxypropyl methyl groups at δ 1.2–1.4 ppm) and confirms aromaticity of the phenyl and imidazo-triazine rings .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peaks) and detects fragmentation patterns indicative of the carboxamide moiety .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) in the carboxamide group .
Q. How do the compound’s functional groups influence its reactivity?
- Methodological Answer :
- Ethoxypropyl Chain : Enhances solubility in organic solvents (e.g., ethanol, DCM) and may participate in hydrogen bonding with biological targets .
- Phenyl Group : Stabilizes the imidazo-triazine core via π-π stacking, influencing crystallinity and melting point .
- Carboxamide : Acts as a hydrogen bond donor/acceptor, critical for interactions with enzymes or receptors in biological assays .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the imidazo-triazine core formation?
- Methodological Answer :
- Catalyst Screening : Test palladium (Pd(OAc)₂) or copper (CuI) catalysts for Suzuki-Miyaura couplings to attach aryl groups, optimizing ligand-to-metal ratios (e.g., 1:2 Pd:TPPTS) .
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to balance reaction rate and byproduct formation. DMF often provides higher yields at 80°C .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >80% yield, monitored via in-situ FTIR .
Q. What strategies resolve contradictory data in biological activity assays?
- Methodological Answer :
- Dose-Response Curves : Address variability in IC50 values (e.g., anticancer assays) by testing a wide concentration range (1 nM–100 µM) and using triplicate measurements .
- Target Validation : Combine computational docking (e.g., AutoDock Vina) with enzymatic assays (e.g., kinase inhibition) to confirm binding to hypothesized targets like Aurora kinases .
- Metabolite Interference : Use LC-MS/MS to identify degradation products in cell culture media that may skew activity results .
Q. What mechanistic insights explain the compound’s instability under acidic conditions?
- Methodological Answer :
- Degradation Pathways : HPLC-MS analysis reveals hydrolysis of the carboxamide group at pH <4, forming a carboxylic acid derivative.
- Stabilization Strategies : Co-formulate with cyclodextrins or use enteric coatings to protect the compound during oral administration studies .
- Kinetic Studies : Monitor degradation rates via UV-Vis spectroscopy (λ = 270 nm) under varying pH and temperature conditions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solvent Polarity Index : Correlate solubility with Hansen solubility parameters (δD, δP, δH). For example, high solubility in DMSO (δP = 12.4) vs. low in hexane (δP = 0.1) suggests polar functional groups dominate solubility .
- Crystallinity Effects : X-ray diffraction (XRD) may reveal polymorphic forms with varying solubility profiles. Recrystallization from ethanol/water mixtures can standardize crystal forms .
Biological Interaction Studies
Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetic properties?
- Methodological Answer :
- Caco-2 Monolayers : Assess intestinal permeability (Papp values) and efflux via P-glycoprotein inhibitors (e.g., verapamil) .
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion using LC-MS to estimate metabolic half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
